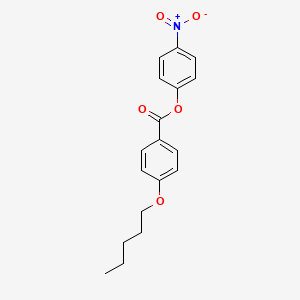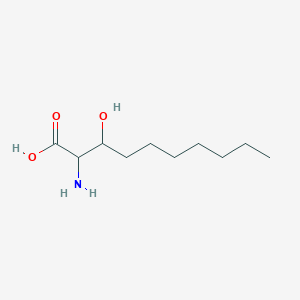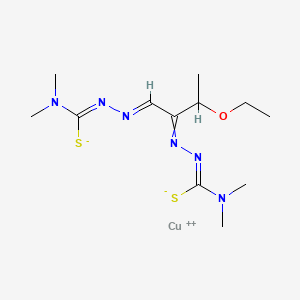
3-Ethoxy-2-oxobutylaldehyde bis(N'-dimethylthiosemicarbazonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) is a compound known for its significant antineoplastic properties. It belongs to the class of bis(thiosemicarbazones), which have been extensively studied for their chemotherapeutic activities . This compound has shown potential in various biological systems, particularly in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) typically involves the reaction of 3-ethoxy-2-oxobutyraldehyde with N,N-dimethylthiosemicarbazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential methods for industrial-scale production.
化学反应分析
Types of Reactions
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The thiosemicarbazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
科学研究应用
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) involves its ability to chelate metal ions, particularly copper(II) ions . This chelation disrupts metal-dependent biological processes in tumor cells, leading to cytotoxic effects . The compound also induces oxidative stress and interferes with DNA synthesis, contributing to its antineoplastic activity .
相似化合物的比较
Similar Compounds
3-Ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato) copper(II): Similar in structure but with copper(II) ions chelated.
Kethoxal bis(thiosemicarbazone): Another bis(thiosemicarbazone) with similar antineoplastic properties.
Uniqueness
3-Ethoxy-2-oxobutylaldehyde bis(N’-dimethylthiosemicarbazonate) is unique due to its specific structure and the presence of N,N-dimethylthiosemicarbazone groups, which enhance its metal chelating properties and biological activity .
属性
CAS 编号 |
19976-18-2 |
|---|---|
分子式 |
C12H22CuN6OS2 |
分子量 |
394.0 g/mol |
IUPAC 名称 |
copper;N'-[[(1E)-1-[(Z)-[dimethylamino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]-N,N-dimethylcarbamimidothioate |
InChI |
InChI=1S/C12H24N6OS2.Cu/c1-7-19-9(2)10(14-16-12(21)18(5)6)8-13-15-11(20)17(3)4;/h8-9H,7H2,1-6H3,(H,15,20)(H,16,21);/q;+2/p-2/b13-8+,14-10?; |
InChI 键 |
XFLBELCOZKABQZ-QIRQITMYSA-L |
手性 SMILES |
CCOC(C)C(=N/N=C(/N(C)C)\[S-])/C=N/N=C(/N(C)C)\[S-].[Cu+2] |
规范 SMILES |
CCOC(C)C(=NN=C(N(C)C)[S-])C=NN=C(N(C)C)[S-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


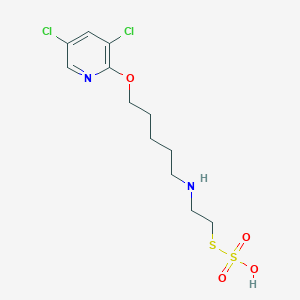
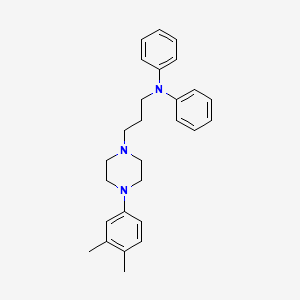
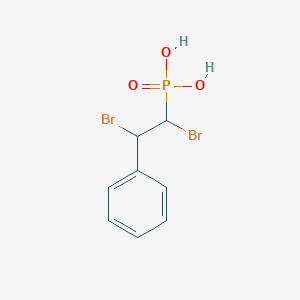
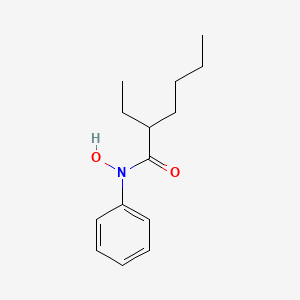
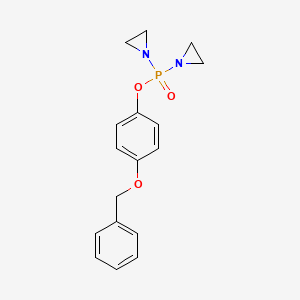
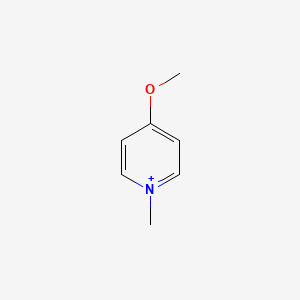
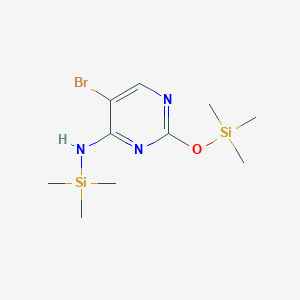
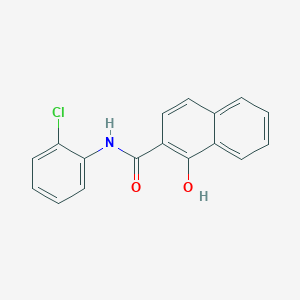
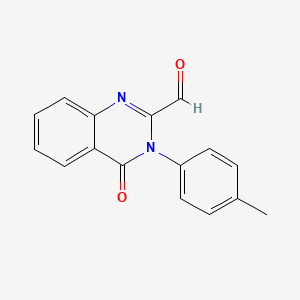
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
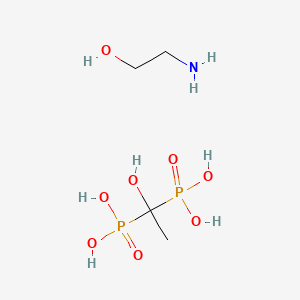
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
